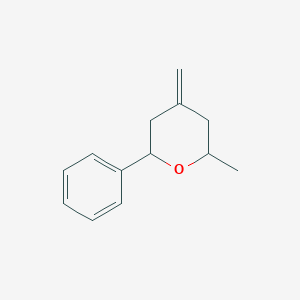
2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl- is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered rings containing one oxygen atom and five carbon atoms. This specific compound is characterized by its tetrahydro structure, which means it is fully saturated with hydrogen atoms, and it has a phenyl group attached to the sixth carbon atom. The presence of a methylene group at the fourth position and a methyl group at the second position further distinguishes this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl- can be achieved through various methods. One common approach involves the reaction of benzaldehyde dimethyl acetal with a silane compound, such as trimethylsilylmethyl-3-butenyl ether . This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler analog with a six-membered ring containing one oxygen atom and five carbon atoms.
2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-: Another related compound with a different substitution pattern.
Uniqueness
2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the phenyl group and the methylene group at specific positions makes it a valuable compound for various applications, distinguishing it from other pyran derivatives.
特性
CAS番号 |
30310-41-9 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC名 |
2-methyl-4-methylidene-6-phenyloxane |
InChI |
InChI=1S/C13H16O/c1-10-8-11(2)14-13(9-10)12-6-4-3-5-7-12/h3-7,11,13H,1,8-9H2,2H3 |
InChIキー |
GXXCNAPXUOUUFX-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=C)CC(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



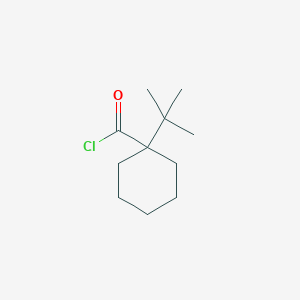


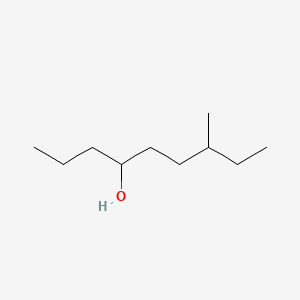

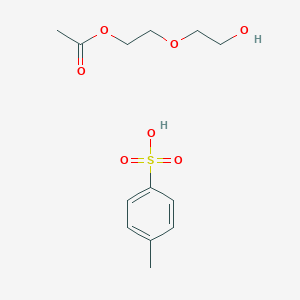


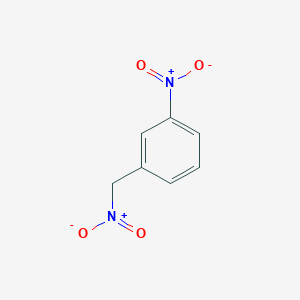
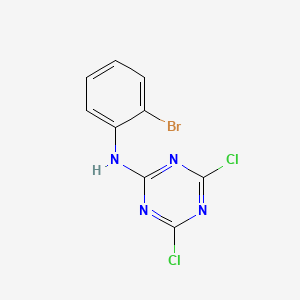

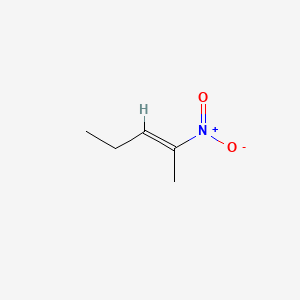
![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
